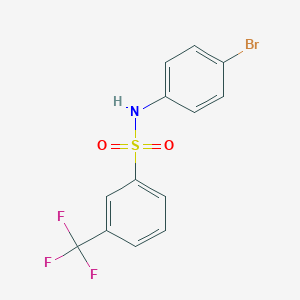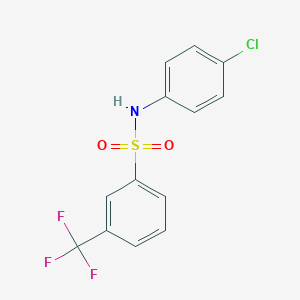![molecular formula C25H23N3O4S B265983 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITMC-SD-1, is a novel compound with potential applications in scientific research. This compound belongs to the class of chromenopyrroles, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to activate caspase-3 and caspase-9, leading to the cleavage of various substrates and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biochemical and physiological effects. Several studies have reported that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the growth of cancer cells by inducing apoptosis. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit antiviral and antimicrobial properties. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the replication of the influenza virus and the growth of various bacteria such as Staphylococcus aureus.
实验室实验的优点和局限性
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. However, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has some limitations for lab experiments. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. Additionally, the cost of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be a limitation for lab experiments.
未来方向
There are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential future direction is to investigate the mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in more detail. Additionally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent in vivo. Furthermore, future research could investigate the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an antiviral and antimicrobial agent. Finally, future studies could explore the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a lead compound for the development of new drugs with improved biological activities.
Conclusion:
In conclusion, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with potential applications in various scientific research fields. The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that requires skilled personnel and specialized equipment. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but several studies have suggested that 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway. Finally, there are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including investigating the mechanism of action in more detail, exploring the potential as an anticancer agent in vivo, and developing new drugs with improved biological activities.
合成方法
The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with thiourea and isobutyl isocyanate to form the 5-isobutyl-1,3,4-thiadiazol-2-yl moiety. The final step involves the reaction of the thiadiazole intermediate with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学研究应用
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. Several studies have reported the potential of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as an anticancer agent. 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells.
属性
产品名称 |
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C25H23N3O4S |
分子量 |
461.5 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-13(2)11-19-26-27-25(33-19)28-21(15-6-8-16(31-4)9-7-15)20-22(29)17-12-14(3)5-10-18(17)32-23(20)24(28)30/h5-10,12-13,21H,11H2,1-4H3 |
InChI 键 |
LBGXWGNWJVDXNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265939.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)

![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)